Benzyl (2-oxoethyl)carbamate

CAS No.: 67561-03-9

Cat. No.: VC2041827

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67561-03-9 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | benzyl N-(2-oxoethyl)carbamate |

| Standard InChI | InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) |

| Standard InChI Key | QSNONXQMKXTNQH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC=O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC=O |

Introduction

Chemical Identity and Structure

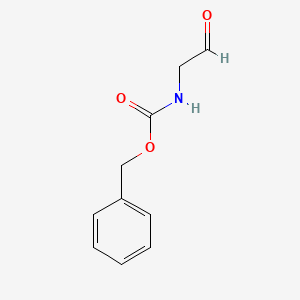

Benzyl (2-oxoethyl)carbamate, also known as benzyl N-(2-oxoethyl)carbamate, is an organic compound with significant importance in synthetic chemistry. It belongs to the carbamate class of compounds, featuring a characteristic carbamate functional group connected to both a benzyl moiety and an oxoethyl chain.

Basic Information

The compound is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 67561-03-9 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.199 g/mol |

| IUPAC Name | benzyl N-(2-oxoethyl)carbamate |

| Synonyms | BENZYL 2-OXOETHYLCARBAMATE; N-Z-aminoacetaldehyde; N-benzyloxycarbonyl aminoacetaldehyde; 2-(Cbz-amino)acetaldehyde |

This compound features a benzyl group attached to a carbamate functionality, which is further connected to an oxoethyl group (2-oxoethyl). The presence of both the carbamate and aldehyde functionalities makes this molecule particularly versatile in organic synthesis applications .

Structural Characteristics

The chemical structure of Benzyl (2-oxoethyl)carbamate can be represented by the SMILES notation: O=C(OCC1=CC=CC=C1)NCC=O, highlighting its key structural elements . The compound consists of:

-

A benzyl group (C6H5CH2-)

-

A carbamate linkage (-O-C(=O)-N-)

-

An oxoethyl group (-CH2-CHO)

This structural arrangement contributes to the compound's reactivity patterns and applications in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules .

Physical and Chemical Properties

Benzyl (2-oxoethyl)carbamate exhibits distinct physical and chemical properties that influence its handling, storage, and applications in research and industrial settings.

Physical Properties

The compound presents as a clear, colorless oil under standard conditions, with the following measured and predicted physical characteristics:

| Property | Value | Method |

|---|---|---|

| Physical State | Clear, colorless oil | Observed |

| Density | 1.2±0.1 g/cm³ | Predicted |

| Boiling Point | 342.5±35.0 °C at 760 mmHg | Predicted |

| Flash Point | 161.0±25.9 °C | Predicted |

| Index of Refraction | 1.526 | Predicted |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | Predicted |

These properties indicate that Benzyl (2-oxoethyl)carbamate is a relatively high-boiling liquid with low volatility at room temperature .

Chemical Properties

The chemical reactivity of Benzyl (2-oxoethyl)carbamate is primarily determined by its functional groups:

-

The aldehyde group (-CHO) is highly reactive toward nucleophiles and can participate in various condensation reactions.

-

The carbamate group can be cleaved under specific conditions, making it useful as a protecting group in organic synthesis.

-

The compound can undergo oxidation and reduction reactions, particularly at the aldehyde functionality.

These chemical properties make Benzyl (2-oxoethyl)carbamate a versatile building block in the synthesis of more complex molecules, especially in pharmaceutical and fine chemical applications .

Synthesis Methods

Several synthetic routes to Benzyl (2-oxoethyl)carbamate have been documented in the literature, with varying degrees of efficiency and complexity.

Primary Synthetic Route

The most common and efficient synthesis of Benzyl (2-oxoethyl)carbamate involves a two-stage process starting from N-Benzylethanolamine and di-tert-butyl dicarbonate, followed by oxidation:

Stage 1: Protection of the amine with di-tert-butyl dicarbonate in dichloromethane at 20°C for 1 hour.

Stage 2: Oxidation with Dess-Martin periodane in dichloromethane at 20°C for 0.5 hours.

This procedure yields the target compound as a clear, colorless oil with an 86% yield .

Detailed Synthetic Procedure

The following detailed procedure provides specific quantities and conditions for the synthesis:

-

Preparation of a cooled solution of 2-(benzylamino)ethanol (5.00 g, 33.1 mmol) in DCM (132 mL).

-

Addition of Boc2O (7.68 mL, 33.1 mmol) to the cooled solution.

-

Warming the reaction mixture to room temperature and stirring for 1 hour.

-

Addition of Dess-Martin Periodinane (DMP) (14.0 g, 33.1 mmol) to the reaction mixture.

-

Continuing stirring at room temperature for an additional 30 minutes.

-

Quenching the reaction mixture with a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous sodium thiosulfate.

-

Concentration of the mixture and isolation of the product by silica gel chromatography.

This procedure yields 7.10 g (86%) of Benzyl (2-oxoethyl)carbamate as a clear, colorless oil .

Analytical Characterization

The synthesized compound can be characterized by 1H NMR spectroscopy:

1H NMR (500MHz, CDCl3) δ 9.64 - 9.35 (m, 1H), 7.52 - 7.13 (m, 5H), 4.66 - 4.43 (m, 2H), 4.05 - 3.70 (m, 2H), 1.51 (br d, J=13.2 Hz, 9H) .

Applications in Chemical Research

Benzyl (2-oxoethyl)carbamate has found numerous applications in chemical research, particularly in the synthesis of more complex molecules with potential biological activity.

Role as a Building Block in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various biologically active compounds, including:

-

Pharmaceutical precursors

-

Peptidomimetics

-

Natural product analogs

-

Heterocyclic compounds

Its versatility stems from the presence of multiple functional groups that can participate in various transformations, allowing for diverse structural modifications .

Protection-Deprotection Chemistry

The carbamate functionality in Benzyl (2-oxoethyl)carbamate serves as a protecting group for amines, particularly in peptide synthesis and related fields. The benzyloxycarbonyl (Cbz or Z) protecting group is widely used in organic synthesis for its:

-

Stability under basic conditions

-

Selective cleavage under hydrogenolysis conditions

-

Compatibility with various reaction conditions

This makes Benzyl (2-oxoethyl)carbamate particularly valuable in multi-step synthesis where selective protection and deprotection of functional groups is necessary .

| Hazard Statement | Description | Hazard Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

These hazard statements indicate that the compound poses moderate health risks upon exposure .

Precautionary Measures

To minimize risks associated with handling Benzyl (2-oxoethyl)carbamate, the following precautionary measures are recommended:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

These precautions reflect standard handling procedures for compounds with moderate toxicity and irritant properties .

Structural Analogs and Derivatives

Several structural analogs and derivatives of Benzyl (2-oxoethyl)carbamate have been reported in the literature, each with unique properties and potential applications.

Key Structural Analogs

Some important structural analogs include:

| Compound | CAS Number | Molecular Formula | Distinctive Feature |

|---|---|---|---|

| Benzyl methyl(2-oxoethyl)carbamate | 107201-33-2 | C11H13NO3 | Additional methyl group on nitrogen |

| Benzyl allyl(2-oxoethyl)carbamate | 370880-75-4 | C13H15NO3 | Allyl group on nitrogen |

| tert-butyl benzyl(2-oxoethyl)carbamate | 136159-63-2 | C14H19NO3 | tert-butyl instead of benzyl group |

| Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate | 178888-27-2 | C17H17NO4 | Additional 4-methoxyphenyl group |

These analogs offer diverse reactivity patterns and potential applications in synthetic chemistry and pharmaceutical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume